molecular formula C16H14FNO2 B8353468 phenyl N-(3-cyclopropyl-4-fluoro-phenyl)carbamate

phenyl N-(3-cyclopropyl-4-fluoro-phenyl)carbamate

Cat. No. B8353468
M. Wt: 271.29 g/mol
InChI Key: PVZUURLTEMVTQF-UHFFFAOYSA-N
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Patent
US09359338B2

Procedure details

Add 3-cyclopropyl-4-fluoro-aniline (600 mg, 3.97 mmol), phenyl chloroformate (620 mg, 3.97 mmol) and pyridine (314 mg, 3.97 mmol) in DCM (30 mL), stir at room temperature (25° C.) for 4 hrs. After the reaction is complete, add water (15 mL), extract with EtOAc (15 mL×2), combine the organic layers, wash with 1M HCl solution (15 mL) and brine (15 mL) sequentially, dry over anhydrous Na2SO4. Concentrate under reduced pressure to give a crude product (350 mg) which is used directly without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=2[F:11])[NH2:7])[CH2:3][CH2:2]1.Cl[C:13]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:14].N1C=CC=CC=1.O>C(Cl)Cl>[CH:1]1([C:4]2[CH:5]=[C:6]([NH:7][C:13](=[O:14])[O:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH:8]=[CH:9][C:10]=2[F:11])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C1(CC1)C=1C=C(N)C=CC1F
Name
Quantity
620 mg
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
314 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stir at room temperature (25° C.) for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (15 mL×2)
WASH
Type
WASH
Details
wash with 1M HCl solution (15 mL) and brine (15 mL) sequentially
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)C=1C=C(C=CC1F)NC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.